molecular formula C15H18N4O B11801583 N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

Cat. No.: B11801583
M. Wt: 270.33 g/mol
InChI Key: XWTUMTQBLBTWLK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure includes a pyrrole ring fused with a pyrazine ring, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, can be achieved through various methods. One common approach involves cyclization reactions. For instance, the preparation might start with the cross-coupling of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to yield N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired pyrrolopyrazine .

Industrial Production Methods: Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods typically employ automated synthesis and purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its role as a kinase inhibitor. It selectively inhibits JAK3 over JAK1, modulating the JAK-STAT signaling pathway. This inhibition can reduce the activity of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Uniqueness: N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide stands out due to its specific selectivity for JAK3 over JAK1, which provides a targeted approach in modulating inflammatory pathways. This selectivity can potentially reduce side effects associated with broader kinase inhibition .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

InChI

InChI=1S/C15H18N4O/c20-15(18-10-3-1-2-4-10)11-7-16-14-13(11)19-12(8-17-14)9-5-6-9/h7-10H,1-6H2,(H,16,17)(H,18,20)

InChI Key

XWTUMTQBLBTWLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4

Origin of Product

United States

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